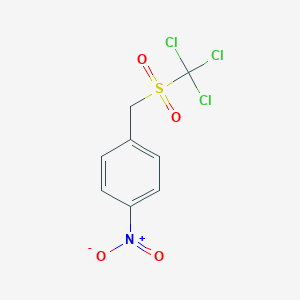

4-Nitrobenzyl trichloromethyl sulfone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Nitrobenzyl trichloromethyl sulfone, also known as this compound, is a useful research compound. Its molecular formula is C8H6Cl3NO4S and its molecular weight is 318.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis

4-Nitrobenzyl trichloromethyl sulfone serves as a valuable reagent in organic synthesis. Its unique structure allows for various reactions, including:

- Sulfonylation Reactions : It can introduce sulfonyl groups into organic molecules, which is crucial for synthesizing sulfonamide drugs.

- Photoacid Generators : The compound is explored as a photoacid generator in photolithography, where it can release acids upon exposure to light, facilitating the development of photoresists used in semiconductor manufacturing .

Case Study: Synthesis of Arylazo Sulfones

Recent studies have highlighted the use of arylazo sulfones, derived from compounds like this compound, as nonionic visible-light photoacid generators. These compounds have shown promise in enhancing the efficiency of photochemical reactions by releasing acids under light irradiation, thus enabling various synthetic processes .

Pharmaceutical Applications

The compound has been investigated for its potential in pharmaceutical applications:

- Drug Development : Its sulfonyl group is essential in drug design, particularly for developing antibiotics and anti-inflammatory agents. The ability to modify the sulfonyl moiety can lead to improved pharmacological properties.

Case Study: Synthesis of Sulfonamide Antibiotics

In a study focused on synthesizing novel sulfonamide antibiotics, this compound was utilized to introduce sulfonamide functionalities into target molecules. The resulting compounds exhibited enhanced antibacterial activity compared to traditional sulfonamides .

Agricultural Chemistry

In agriculture, this compound is being explored for its potential as a pesticide or herbicide:

- Biocidal Properties : Similar compounds have demonstrated efficacy against a range of pests and pathogens, making them candidates for developing new agricultural chemicals.

Case Study: Pesticidal Efficacy

Research has indicated that derivatives of trichloromethyl sulfones possess significant antimicrobial properties against fungi and bacteria found in agricultural settings. This positions this compound as a potential candidate for further development into effective agricultural biocides .

Industrial Applications

The compound is also relevant in industrial settings:

- Cooling Water Systems : It can be used in formulations designed to control microbial growth in industrial cooling water systems .

- Coatings and Adhesives : Its properties make it suitable for use in industrial coatings and adhesives where microbial contamination is a concern.

Summary Table of Applications

| Application Area | Specific Use Cases | Remarks |

|---|---|---|

| Organic Synthesis | Sulfonylation reactions, photoacid generators | Key role in synthesizing complex organic molecules |

| Pharmaceuticals | Drug development (sulfonamide antibiotics) | Enhances pharmacological properties |

| Agricultural Chemistry | Pesticide/herbicide development | Potential biocidal efficacy |

| Industrial Applications | Microbial control in cooling systems | Important for maintaining system hygiene |

Propriétés

Numéro CAS |

15894-01-6 |

|---|---|

Formule moléculaire |

C8H6Cl3NO4S |

Poids moléculaire |

318.6 g/mol |

Nom IUPAC |

1-nitro-4-(trichloromethylsulfonylmethyl)benzene |

InChI |

InChI=1S/C8H6Cl3NO4S/c9-8(10,11)17(15,16)5-6-1-3-7(4-2-6)12(13)14/h1-4H,5H2 |

Clé InChI |

MIHZYBSIFQUIEI-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CS(=O)(=O)C(Cl)(Cl)Cl)[N+](=O)[O-] |

SMILES canonique |

C1=CC(=CC=C1CS(=O)(=O)C(Cl)(Cl)Cl)[N+](=O)[O-] |

Synonymes |

p-Nitrobenzyltrichloromethyl sulfone |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.